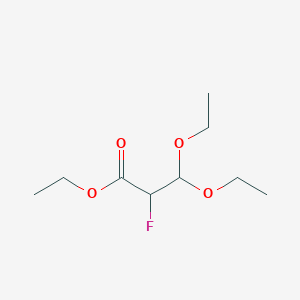
Ethyl 3,3-diethoxy-2-fluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-diethoxy-2-fluoropropanoate: is an organic compound with the molecular formula C9H17FO4. It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-diethoxy-2-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl fluoroacetate with diethyl oxalate in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-diethoxy-2-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-diethoxy-2-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,3-diethoxy-2-fluoropropanoate involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are often catalyzed by enzymes or chemical catalysts .
Comparison with Similar Compounds
Ethyl 3,3-diethoxy-2,2-difluoropropanoate: This compound contains an additional fluorine atom, which can significantly alter its reactivity and properties.
Ethyl fluoroacetate: A simpler fluorinated ester with different reactivity and applications.
Uniqueness: Ethyl 3,3-diethoxy-2-fluoropropanoate is unique due to its specific combination of functional groups and the presence of a single fluorine atom. This structural feature imparts distinct reactivity and makes it valuable in various chemical transformations and applications .
Properties
CAS No. |
116356-67-3 |
|---|---|
Molecular Formula |
C9H17FO4 |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl 3,3-diethoxy-2-fluoropropanoate |
InChI |
InChI=1S/C9H17FO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6H2,1-3H3 |
InChI Key |
ZYHXCFAJUNJDIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(=O)OCC)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















